4-Bromo-5-fluoro-2-formylbenzonitrile
Description
4-Bromo-5-fluoro-2-formylbenzonitrile is a substituted benzonitrile derivative featuring bromine (Br) at position 4, fluorine (F) at position 5, and a formyl group (-CHO) at position 2 on the aromatic ring. The formyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals. Bromine and fluorine substituents further modulate reactivity and electronic characteristics, influencing solubility, stability, and binding interactions in medicinal chemistry contexts .
Properties
Molecular Formula |
C8H3BrFNO |
|---|---|
Molecular Weight |
228.02 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H |
InChI Key |
SIRNZKFMOVICKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and copper(I) cyanide (CuCN).
Reaction Conditions: The reaction mixture is heated at 170°C for 24 hours in N-methyl-2-pyrrolidone (NMP) solvent. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled to 80°C, and celite is added. The mixture is stirred for an additional hour before filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for 4-Bromo-5-fluoro-2-formylbenzonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: 4-Bromo-5-fluoro-2-carboxybenzonitrile.
Reduction: 4-Bromo-5-fluoro-2-hydroxymethylbenzonitrile.
Scientific Research Applications
4-Bromo-5-fluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo halogenation and coupling reactions, which are essential for the synthesis of derivatives used in medical imaging and organic synthesis. For example, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-5-fluoro-2-formylbenzonitrile with analogous benzonitrile derivatives, emphasizing substituent positions, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The formyl (-CHO) and nitrile (-CN) groups in 4-Bromo-5-fluoro-2-formylbenzonitrile create a strong electron-deficient aromatic system, enhancing reactivity toward nucleophiles (e.g., in Schiff base formation). This contrasts with methyl-substituted analogs (e.g., 4-Bromo-2-fluoro-5-methylbenzonitrile ), where the electron-donating CH₃ group reduces electrophilicity but improves lipid solubility .
- Halogen Positioning : Bromine at position 4 (vs. 5 in 5-Bromo-2-fluorobenzonitrile ) may sterically hinder meta-substitution reactions, altering regioselectivity in cross-coupling reactions .
Synthetic Utility: The formyl group in 4-Bromo-5-fluoro-2-formylbenzonitrile enables condensation reactions to form imines or hydrazones, critical in drug discovery (e.g., kinase inhibitor scaffolds). In contrast, nitro-substituted analogs (e.g., 2-Bromo-4-fluoro-5-nitrobenzonitrile) are precursors for amino derivatives via reduction .
Physicochemical Properties: Solubility: Polar substituents (-CHO, -CN) likely render 4-Bromo-5-fluoro-2-formylbenzonitrile soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas methyl or phenoxy derivatives exhibit higher organic-phase compatibility . Stability: Fluorine at position 5 enhances metabolic stability compared to non-fluorinated analogs, a trait leveraged in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
